3-Iodo-4,5-dimethoxybenzaldehyde

Catalog No.
S1898057
CAS No.
32024-15-0
M.F
C9H9IO3
M. Wt
292.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-4,5-dimethoxybenzaldehyde

CAS Number

32024-15-0

Product Name

3-Iodo-4,5-dimethoxybenzaldehyde

IUPAC Name

3-iodo-4,5-dimethoxybenzaldehyde

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

InChI

InChI=1S/C9H9IO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3

InChI Key

MVPNBXPAUYYZAF-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C=O)I)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OC

The exact mass of the compound 3-Iodo-4,5-dimethoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Iodo-4,5-dimethoxybenzaldehyde (CAS 32024-15-0), also known as 5-iodoveratraldehyde, is a highly functionalized halogenated aromatic building block [1]. Characterized by an aldehyde group, two methoxy groups, and a highly reactive iodine atom, it serves as a critical electrophile in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings [2]. In procurement and process chemistry, its primary value lies in its ability to act as a regioselective anchor for constructing complex biaryl ethers, macrocyclic peptides, and isoquinoline alkaloids, where the precise 3-iodo-4,5-dimethoxy substitution pattern dictates both reactivity and downstream stereochemical control [1].

Substituting 3-iodo-4,5-dimethoxybenzaldehyde with non-halogenated analogs (like veratraldehyde) or differently substituted isomers fundamentally alters synthetic viability [1]. Non-iodinated baselines completely lack the requisite leaving group for oxidative addition by Pd(0) catalysts, rendering them inert in cross-coupling macrocyclizations[1]. Furthermore, positional isomers drastically change the steric and electronic environment; for instance, the specific placement of the aldehyde meta to the iodine profoundly influences transition-metal coordination [2]. Consequently, substituting this exact compound disrupts critical carbon-carbon bond-forming steps, leading to reaction failure or loss of atropodiastereoselectivity in complex alkaloid synthesis [1].

Macrocyclization Viability via Palladium-Catalyzed Suzuki Coupling

In the total synthesis of complestatin and chloropeptin II, the precise substitution pattern of 3-iodo-4,5-dimethoxybenzaldehyde is mandatory for constructing the critical biaryl ether macrocycle [1]. After conversion to the corresponding boronic acid, the target compound undergoes Suzuki coupling with 2-bromo-5-iodoaniline in an exceptional 99% yield over two steps[1]. In contrast, the unhalogenated baseline, veratraldehyde, lacks the iodine handle and is completely inert under these Pd(0)-catalyzed cross-coupling conditions [1].

Evidence DimensionCross-coupling yield (Suzuki biaryl formation)
Target Compound Data3-Iodo-4,5-dimethoxybenzaldehyde derivative (99% yield)
Comparator Or BaselineVeratraldehyde (0% yield, inert baseline)
Quantified Difference99% absolute increase in coupling yield
ConditionsPd-catalyzed Suzuki coupling with 2-bromo-5-iodoaniline following boronic acid conversion

Buyers synthesizing complex macrocyclic peptides must select the 3-iodo variant to enable essential palladium-catalyzed cross-coupling steps that are impossible with standard dimethoxybenzaldehydes.

Inhibition Profile in Palladium-Catalyzed Catellani Annulations

The specific placement of the aldehyde group meta to the iodine in 3-iodo-4,5-dimethoxybenzaldehyde fundamentally alters its reactivity in sequential alkylation-alkenylation (Catellani) reactions [1]. While standard aryl iodides like iodobenzene or 4-methyliodobenzene proceed efficiently to form fused aromatic rings (85-92% yield), the use of 3-iodo-4,5-dimethoxybenzaldehyde completely inhibits the annulation step, resulting in 0% yield of the fused product despite full consumption of the starting material [1].

Evidence DimensionFused ring annulation yield (Catellani reaction)
Target Compound Data3-Iodo-4,5-dimethoxybenzaldehyde (0% yield, complete inhibition)
Comparator Or BaselineIodobenzene / 4-methyliodobenzene (85-92% yield)
Quantified Difference85-92% reduction in annulation yield (complete process inhibition)
ConditionsPalladium-catalyzed sequential alkylation-alkenylation with norbornene and terminal olefins

Provides critical negative processability data, warning buyers to avoid this specific precursor for Catellani-type annulations and redirecting them to alternative synthetic routes.

Stereochemical Control in Asymmetric Aminohydroxylation

The steric bulk of the iodine atom in halogenated aromatics often disrupts chiral catalyst coordination, but the styrene derivative of 3-iodo-4,5-dimethoxybenzaldehyde maintains exceptional stereocontrol [1]. During asymmetric aminohydroxylation using the (DHQD)2PHAL ligand, the target compound achieves >98% enantiomeric excess (ee) and a 5:1 regioselectivity in 75% yield [1]. This demonstrates that the 3-iodo-4,5-dimethoxy pattern does not compromise the chiral pocket, unlike more sterically hindered ortho-substituted analogs which typically suffer from degraded enantioselectivity [1].

Evidence DimensionEnantiomeric excess (ee) and regioselectivity
Target Compound Data3-Iodo-4,5-dimethoxybenzaldehyde derived styrene (>98% ee, 5:1 regioselectivity)
Comparator Or BaselineSterically hindered ortho-substituted styrenes (degraded ee and regiocontrol)
Quantified DifferenceMaintenance of >98% ee despite bulky meta-iodine substitution
ConditionsAsymmetric aminohydroxylation using (DHQD)2PHAL ligand

Ensures that procurement of this specific iodinated precursor will not compromise the enantiomeric purity of downstream chiral intermediates in pharmaceutical synthesis.

Precursor for Macrocyclic Peptide Total Synthesis

Because it provides a highly reactive iodine handle while maintaining the 4,5-dimethoxy electronic profile, this compound is the optimal starting material for synthesizing the N-terminal fragments of complex macrocycles like complestatin and chloropeptin [1]. It enables high-yielding Suzuki couplings and Larock annulations required for biaryl ether formation [1].

Process-Directed Cross-Coupling Workflows

Due to its specific inhibition of Catellani-type annulations, this compound is strategically deployed in linear cross-coupling sequences (such as standard Stille or Heck reactions) where competitive fused-ring formation must be completely suppressed[2].

Chiral Amino Alcohol Production via Asymmetric Aminohydroxylation

As demonstrated by its >98% ee retention during (DHQD)2PHAL-catalyzed reactions, the compound is highly suited for conversion into chiral styrenes and subsequent amino alcohols [1]. It is the preferred choice when downstream pharmaceutical intermediates require both an aryl iodide for further cross-coupling and strict enantiomeric purity [1].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Iodo-4,5-dimethoxybenzaldehyde

Dates

Last modified: 08-16-2023

Explore Compound Types